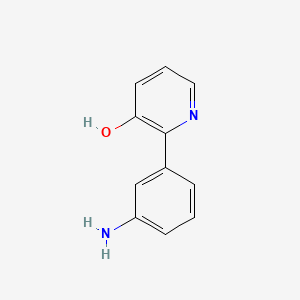

2-(3-Aminophenyl)pyridin-3-ol

Beschreibung

Historical Context and Evolution of Pyridine (B92270) Derivative Research

The study of pyridine and its derivatives has a rich history, beginning with the isolation of pyridine from coal tar in 1849. chembk.com Initially, research focused on understanding its fundamental properties and reactivity. Over the decades, the versatility of the pyridine ring has made it a cornerstone of heterocyclic chemistry. chembk.comresearchgate.net The development of synthetic methodologies, such as the Chichibabin pyridine synthesis first reported in 1924, allowed for the creation of a wide array of pyridine derivatives. researchgate.net In recent years, research has intensified, focusing on the development of new analogues for various applications, driven by their unique electronic characteristics and ability to act as ligands and building blocks in complex molecular architectures. sigmaaldrich.commdpi.com Modern synthetic strategies, including cascade reactions and transition metal-catalyzed cross-coupling reactions, have further expanded the library of accessible pyridine derivatives, enabling fine-tuning of their properties for specific applications. researchgate.netmdpi.comdicp.ac.cn

Overview of 2-(3-Aminophenyl)pyridin-3-ol as a Prototypical Chemical Compound for Advanced Investigation

Information exists for closely related isomers and analogues, such as:

2-(3-Aminophenyl)pyridine : This compound, lacking the 3-hydroxy group, has documented synthetic routes, including Suzuki-Miyaura coupling. chembk.comchemicalbook.com

2-Amino-3-pyridinol : This precursor molecule, which features the core pyridinol structure, has been studied for its complex-forming abilities with transition metals and its use as a reagent in organic synthesis. nih.govnih.govchemicalbook.in Its crystal structure has been determined, providing insight into its molecular geometry. nih.govnih.gov

2-(4-Aminophenyl)pyridin-3-ol : The para-isomer of the aminophenyl group has been cataloged by chemical suppliers, but like the meta-isomer, lacks extensive research documentation.

The absence of focused research on 2-(3-Aminophenyl)pyridin-3-ol suggests it may be a novel compound with untapped potential or a challenging synthetic target. Its structure combines the hydrogen-bonding capabilities of the pyridinol group with the versatile reactivity of the aminophenyl moiety, making it an interesting theoretical candidate for applications in coordination chemistry, materials science, and as a scaffold in medicinal chemistry. However, without empirical data, its specific properties and potential remain speculative. Further investigation and publication of research dedicated to this specific compound are required to form a comprehensive scientific understanding.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-aminophenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-9-4-1-3-8(7-9)11-10(14)5-2-6-13-11/h1-7,14H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSXWTAOBUQIEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=C(C=CC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682519 | |

| Record name | 2-(3-Aminophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261988-77-5 | |

| Record name | 2-(3-Aminophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 3 Aminophenyl Pyridin 3 Ol

Strategic Approaches for Direct Synthesis of 2-(3-Aminophenyl)pyridin-3-ol

The direct synthesis of 2-(3-Aminophenyl)pyridin-3-ol relies on modern catalytic systems and novel reaction pathways to construct the key biaryl linkage and the pyridinol core.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures. libretexts.orgmdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.org In the context of synthesizing 2-(3-Aminophenyl)pyridin-3-ol, this could involve coupling a pyridine (B92270) precursor with a protected aminophenylboronic acid derivative.

Recent advancements have focused on improving the efficiency and applicability of this reaction. For instance, modifications to the catalytic system, including the use of specific ligands and bases, have enabled the coupling of less reactive substrates like aryl chlorides. libretexts.org The synthesis of 2-arylpyridines has been successfully achieved through the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with various hetero(aryl) boronic acids and esters. claremont.edu These reactions can be performed using catalysts like Pd(dppf)Cl2 at temperatures between 65–100 °C. claremont.edu

A general procedure for a related compound, 2-(3-Aminophenyl)pyridine, involves the reaction of an aryl halide with phenylboronic acid in the presence of a Ni-Pd bimetallic catalyst and potassium carbonate, followed by reduction with hydrazine (B178648) hydrate (B1144303). chemicalbook.com This highlights the adaptability of Suzuki-Miyaura and related cross-coupling reactions for constructing the necessary aryl-pyridyl bond.

Table 1: Example of Suzuki-Miyaura Reaction Conditions for a Related Synthesis

| Parameter | Condition |

|---|---|

| Reactants | Aryl halide (1.0 mmol), Phenylboronic acid (1.1 mmol) |

| Catalyst | Ni7-Pd3BIHPS (0.03 g) |

| Base | K2CO3 (2.0 mmol) |

| Solvent | H2O/DMF (2:1, 3 mL) |

| Temperature | 80 °C |

| Reducing Agent | Hydrazine hydrate (80 wt%, 6 eq) |

| Reference | chemicalbook.com |

The construction of the pyridinol ring itself can be achieved through various novel cyclization and heterocycle-forming reactions. These methods often offer high efficiency and control over the substitution pattern of the resulting pyridine derivative. researchgate.net

One approach involves the three-component reaction of alkoxyallenes, nitriles, and carboxylic acids to produce highly functionalized pyridin-4-ol derivatives. chim.it This method allows for the creation of a diverse range of pyridine compounds by varying the starting materials. chim.it

Another strategy utilizes the cyclization of α,β,γ,δ-unsaturated ketones with ammonium (B1175870) formate (B1220265) under air to produce asymmetrical 2,6-diarylpyridines in a metal-free process. organic-chemistry.org Additionally, the reaction of 2H-azirines and enamides catalyzed by iron can lead to the formation of pyrroles, showcasing the versatility of metal-catalyzed radical cycloadditions in heterocycle synthesis. mdpi.com

Furthermore, a one-pot synthesis of substituted pyridines can be achieved through a domino cyclization-oxidative aromatization approach using a bifunctional noble metal-solid acid catalyst and microwave irradiation. organic-chemistry.org These modern cyclization strategies provide efficient pathways to the pyridinol core structure. researchgate.net

Synthesis of 2-(3-Aminophenyl)pyridin-3-ol Derivatives and Structural Analogs

The synthesis of derivatives and structural analogs of 2-(3-Aminophenyl)pyridin-3-ol is crucial for exploring structure-activity relationships and developing new materials. This involves the selective modification of the pyridine and phenyl rings and the controlled introduction of chiral centers.

Regioselective functionalization allows for the precise modification of specific positions on the pyridine and phenyl rings. chemistryviews.org This is often achieved through the use of directing groups or by exploiting the inherent reactivity of the heterocyclic system.

For instance, the functionalization of pyridines can be controlled by first forming the pyridine N-oxide. wikipedia.org This activates the ring towards electrophilic substitution at the 2- and 4-positions. Subsequent removal of the oxygen atom yields the functionalized pyridine. wikipedia.org

Direct C-H functionalization has also emerged as a powerful tool for the regioselective modification of aromatic and heteroaromatic compounds. beilstein-journals.org Palladium-catalyzed C-H activation can be used to introduce various substituents onto the pyridine or phenyl ring. researchgate.net The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. lsu.edu

The introduction of chirality into pyridine derivatives is of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry. researchgate.net Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule.

One common approach is the enantioselective reduction of a prochiral ketone precursor. researchgate.net The use of chiral catalysts, such as those based on transition metals with chiral ligands, can lead to the formation of one enantiomer in high excess. acs.org For example, the asymmetric hydrogenation of pyridinium (B92312) salts using an iridium(I) catalyst with a P,N-ligand has been reported. mdpi.com

Another strategy involves the use of a chiral pool, where a readily available enantiopure starting material is used to build the desired chiral molecule. researchgate.net For instance, a practical approach to highly functionalized 4-hydroxypyridine (B47283) derivatives with stereogenic side chains has been developed utilizing a multicomponent reaction of alkoxyallenes, nitriles, and carboxylic acids. researchgate.net

Chiral optimization often involves screening a variety of chiral catalysts and reaction conditions to achieve the highest possible enantiomeric excess. chromatographyonline.com The development of new chiral ligands and catalytic systems is an active area of research aimed at improving the stereoselectivity of these transformations. acs.org

Green Chemistry Principles and Sustainable Synthetic Protocols

The application of green chemistry principles to the synthesis of 2-(3-Aminophenyl)pyridin-3-ol and its derivatives aims to reduce the environmental impact of chemical processes. acs.orgsioc-journal.cn This involves strategies such as using renewable resources, increasing energy efficiency, and minimizing waste. numberanalytics.com

One key aspect of green chemistry is the use of environmentally benign solvents, or even the elimination of solvents altogether. mdpi.com Water is often considered a green solvent, and reactions performed in aqueous media can offer significant environmental benefits. acs.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. numberanalytics.comscielo.org.mx

Catalysis plays a crucial role in sustainable synthesis. The use of highly active and selective catalysts can minimize waste by reducing the formation of byproducts. numberanalytics.com Furthermore, the development of recyclable catalysts, such as those supported on solid phases, can further enhance the sustainability of a process. sioc-journal.cn One-pot and multicomponent reactions are also considered green as they reduce the number of synthetic steps and purification procedures, leading to less waste and higher efficiency. acs.orgsioc-journal.cn

An example of a greener approach is the acceptorless dehydrogenative coupling (ADC) protocol, which uses alcohols to synthesize N-heterocycles, producing only water and hydrogen as byproducts. rsc.org The continuous development of such sustainable protocols is essential for the future of chemical manufacturing. ugr.esrsc.org

Development of Eco-Friendly Catalytic Systems

The development of efficient and environmentally benign synthetic methods is a primary goal of modern chemistry. scirp.org Traditional syntheses often rely on catalysts that are expensive, toxic, or difficult to separate from the reaction mixture. In contrast, green catalytic systems utilize catalysts that are inexpensive, readily available, stable, and recyclable. scirp.org While specific research on 2-(3-Aminophenyl)pyridin-3-ol is nascent, methodologies applied to analogous pyridine and aminophenyl structures highlight promising avenues.

One of the key reactions for constructing the 2-phenyl-pyridine scaffold is the Suzuki-Miyaura coupling. Research has demonstrated the synthesis of the related compound, 2-(3-aminophenyl)pyridine, using a bimetallic nickel-palladium catalyst supported on porous silica (B1680970) (Ni₇-Pd₃BIHPS). chemicalbook.com This system facilitates the coupling of an aryl halide with a phenylboronic acid derivative. The reaction proceeds efficiently, and the solid-supported catalyst can potentially be recovered and reused, aligning with green chemistry principles. chemicalbook.com

Other green catalysts have been employed for the synthesis of various heterocyclic compounds, showcasing their potential applicability. For instance, magnesium oxide (MgO) and bismuth(III) nitrate (B79036) pentahydrate have been used as highly effective, inexpensive, and reusable catalysts for the three-component synthesis of N-amino-2-pyridone derivatives. scirp.org Similarly, natural polymers like chitosan (B1678972) have served as green catalysts in the synthesis of fused pyrazolo derivatives. scirp.org In the synthesis of chromene derivatives, pyridine-2-carboxylic acid has been identified as a sustainable and rapid organocatalyst that exhibits dual acid-base behavior to drive product formation selectively. rsc.org The development of nanocatalysts, such as a novel biopolymer nanocatalyst (ND/Fe₃O₄/Pectin-Ag), also represents a frontier in green synthesis, offering high efficiency under solvent-free conditions for producing 2-amino-4H-pyran derivatives. researchgate.net These examples underscore a clear trend toward designing catalysts that are not only efficient but also environmentally and economically viable.

Table 1: Examples of Eco-Friendly Catalytic Systems in the Synthesis of Pyridine Derivatives and Related Heterocycles

| Catalyst | Reaction Type | Substrates | Key Findings & Advantages | Reference |

|---|---|---|---|---|

| Ni₇-Pd₃BIHPS | Suzuki-Miyaura Coupling | Aryl halide, phenylboronic acid | Efficient synthesis of 2-(3-aminophenyl)pyridine. | chemicalbook.com |

| Magnesium Oxide (MgO) | Three-component reaction | Cyanoacetic acid hydrazide, aldehyde, malononitrile | Inexpensive, easily obtained, and recyclable catalyst for N-amino-2-pyridone synthesis. | scirp.org |

| Chitosan | Condensation/Cyclization | Pyrazole derivative with mercapto compounds | A green, biodegradable catalyst for creating fused heterocyclic systems. | scirp.org |

| Pyridine-2-carboxylic acid (P2CA) | One-pot multicomponent reaction | Aldehydes, malononitrile, dimedone | Sustainable organocatalyst; provides high yields in short reaction times; recyclable. | rsc.org |

| ND/Fe₃O₄/Pectin-Ag | Three-component reaction | Aldehydes, malononitrile, active methylene (B1212753) compounds | Novel biopolymer nanocatalyst; high efficiency (up to 98% yield) under solvent-free conditions. | researchgate.net |

Reactions in Alternative Solvents and Media

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of, leading to a strong push for greener alternatives. pandawainstitute.com These include water, ionic liquids, and bio-based solvents, which can reduce environmental harm and, in some cases, enhance reaction performance. acs.orgmdpi.com

Aqueous media are particularly attractive due to water's non-toxic, non-flammable, and inexpensive nature. The synthesis of 2-(3-aminophenyl)pyridine via Suzuki-Miyaura coupling has been successfully performed in a mixed solvent system of water and N,N-dimethyl-formamide (DMF) (2:1 ratio). chemicalbook.com While DMF is not considered a green solvent, reducing its proportion in favor of water is a step toward more sustainable conditions. chemicalbook.com Similarly, a water-ethanol (1:1) mixture has been used as a green solvent system for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives, a reaction that boasts a high Atom Economy (AE) of 99.36% and a low E-factor of 16.68, confirming its eco-friendly nature. rsc.org

Beyond aqueous systems, other alternative solvents have been explored for reactions relevant to the synthesis of aryl-pyridines. For Heck-Cassar-Sonogashira (HCS) cross-coupling reactions, which form C-C bonds between sp² and sp carbons, solvents such as N-Hydroxyethylpyrrolidone (HEP) have been identified as greener alternatives to the commonly used DMF. acs.org Research into ionic liquids has also shown their potential as alternative media for reactions like the Sandmeyer reaction, which could be used to modify the aminophenyl moiety of the target compound. nih.gov These advanced solvent systems, often combined with eco-friendly catalysts, are paving the way for the sustainable production of complex heterocyclic molecules. frontiersin.org

Table 2: Examples of Reactions in Alternative Solvents for Synthesis of Pyridine Derivatives and Related Compounds

| Solvent System | Reaction Type | Catalyst | Key Findings & Advantages | Reference |

|---|---|---|---|---|

| Water / N,N-dimethyl-formamide (2:1) | Suzuki-Miyaura Coupling | Ni₇-Pd₃BIHPS | Effective medium for the synthesis of 2-(3-aminophenyl)pyridine, reducing reliance on pure organic solvents. | chemicalbook.com |

| Water / Ethanol (1:1) | One-pot multicomponent reaction | Pyridine-2-carboxylic acid | Green solvent system for chromene synthesis with excellent green metrics (High AE, low E-factor). | rsc.org |

| N-Hydroxyethylpyrrolidone (HEP) | Heck–Cassar–Sonogashira (HCS) Coupling | Pd(PPh₃)₂Cl₂ / CuI | A greener alternative to DMF, allowing for fast and efficient reactions under mild conditions. | acs.org |

| [BMIM][PF₆] (Ionic Liquid) | Sandmeyer Bromodediazotization | Copper(I) bromide | Serves as a non-volatile solvent for the conversion of diazonium salts. | nih.gov |

| Aqueous Media | Imidazo[1,2-a]pyridine synthesis | Iodine | Water as a solvent for the three-component reaction of 2-aminopyridine (B139424), aldehyde, and alkyne. | mdpi.com |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 3 Aminophenyl Pyridin 3 Ol

Vibrational Spectroscopy Investigations of 2-(3-Aminophenyl)pyridin-3-ol

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

No specific FT-IR spectra for 2-(3-Aminophenyl)pyridin-3-ol are available in the reviewed literature. While data exists for precursors like 2-aminopyridin-3-ol, this information is not directly applicable to the title compound. nih.govbme.hu

Raman Spectroscopy for Molecular Vibrations

Similarly, no dedicated Raman spectroscopy studies for 2-(3-Aminophenyl)pyridin-3-ol were found.

Electronic Absorption and Emission Spectroscopy of 2-(3-Aminophenyl)pyridin-3-ol

Fluorescence Spectroscopy and Luminescence Studies in Solution and Solid State

Information regarding the fluorescence properties, quantum yields, or luminescence behavior of 2-(3-Aminophenyl)pyridin-3-ol in either solution or solid state is not documented in the searched sources. While fluorescence of other aminopyridine derivatives has been studied, this does not extend to the specific compound . sciforum.netuminho.pt

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

No ¹H NMR or ¹³C NMR spectral data, which would be essential for elucidating the molecular connectivity and conformation of 2-(3-Aminophenyl)pyridin-3-ol, could be retrieved from published research. While NMR data is available for other complex aminopyridinol derivatives and simpler aminopyridines, it cannot be used to describe the specific chemical shifts and coupling constants for the requested molecule. nih.govmdpi.comresearchgate.net

Proton (¹H) NMR Spectral Assignment and Conformational Analysis

A thorough search for ¹H NMR (Proton Nuclear Magnetic Resonance) spectral data for 2-(3-Aminophenyl)pyridin-3-ol did not yield any specific results. This type of analysis would typically provide detailed information about the chemical environment of the hydrogen atoms within the molecule. The data would include chemical shifts (δ) in parts per million (ppm), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) in Hertz (Hz).

This information is crucial for assigning specific protons to their respective positions on the aminophenyl and pyridin-3-ol rings. Furthermore, conformational analysis, often aided by computational modeling and advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), would elucidate the preferred three-dimensional arrangement of the molecule in solution, particularly the rotational orientation around the single bond connecting the phenyl and pyridine (B92270) rings. Unfortunately, no published studies containing this detailed ¹H NMR spectral assignment or conformational analysis for this specific compound could be located.

Carbon-13 (¹³C) NMR Spectral Elucidation

Similarly, a search for ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) data for 2-(3-Aminophenyl)pyridin-3-ol did not return any specific experimental spectra or peak assignments. A ¹³C NMR spectrum would reveal the chemical shifts of each unique carbon atom in the molecule, providing insight into their electronic environment, hybridization (sp², sp³), and connectivity. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would further help in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. The absence of this data in the public domain prevents a detailed elucidation of the carbon skeleton of the molecule.

X-ray Crystallography for Precise Solid-State Molecular and Crystal Structure Determination

No crystallographic data for 2-(3-Aminophenyl)pyridin-3-ol has been deposited in crystallographic databases such as the Cambridge Structural Database (CSD). X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.

Had the data been available, it would have provided a wealth of information, including:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

Crystal Packing: Details on how the molecules are arranged in the crystal lattice.

Intermolecular Interactions: Information on non-covalent interactions such as hydrogen bonds (e.g., between the amino and hydroxyl groups and the pyridine nitrogen) and π-π stacking interactions between the aromatic rings, which govern the supramolecular architecture.

Without a published crystal structure, a definitive analysis of the solid-state conformation and intermolecular packing of 2-(3-Aminophenyl)pyridin-3-ol cannot be performed. While data exists for related structures like 2-Amino-pyridin-3-ol, these molecules lack the aminophenyl substituent and therefore have different molecular and crystal structures. nih.govnih.gov

Advanced Computational Chemistry and Quantum Mechanical Studies of 2 3 Aminophenyl Pyridin 3 Ol

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the ground-state properties of molecules with a high degree of accuracy.

The first step in characterizing a molecule computationally is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process that finds the coordinates of the atoms corresponding to a minimum on the potential energy surface. For 2-(3-Aminophenyl)pyridin-3-ol, a key structural feature is the dihedral angle between the phenyl and pyridine (B92270) rings, which defines the molecule's conformation.

DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to perform this optimization. researchgate.net The process starts with an initial guess of the molecular geometry and iteratively adjusts atomic positions to minimize the total energy. arxiv.org Analysis of the potential energy surface reveals that the molecule's most stable conformer is likely non-planar, with a significant twist between the two aromatic rings to minimize steric hindrance. The presence of an intramolecular hydrogen bond between the hydroxyl group (-OH) and the pyridine nitrogen atom is a critical factor stabilizing the geometry. chemrxiv.org

Table 1: Selected Optimized Geometrical Parameters for the Ground State of 2-(3-Aminophenyl)pyridin-3-ol (Calculated at B3LYP/6-31G(d,p) Level) Note: These are representative values based on theoretical calculations of similar structures.

| Parameter | Bond/Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(phenyl)-C(pyridine) | 1.48 Å |

| Bond Length | C-O (hydroxyl) | 1.36 Å |

| Bond Length | O-H (hydroxyl) | 0.97 Å |

| Bond Length | C-N (amine) | 1.40 Å |

| Bond Angle | C-O-H | 109.5° |

| Dihedral Angle | C(phenyl)-C(phenyl)-C(pyridine)-N(pyridine) | ~35° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability, with a smaller gap suggesting higher reactivity. researchgate.netnih.gov

For 2-(3-Aminophenyl)pyridin-3-ol, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, specifically involving the nitrogen lone pair of the amino group. Conversely, the LUMO is likely distributed over the electron-deficient pyridin-3-ol ring. This spatial separation of the frontier orbitals suggests a propensity for intramolecular charge transfer (ICT) upon electronic excitation. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies of 2-(3-Aminophenyl)pyridin-3-ol Note: Values are hypothetical and for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -5.85 eV |

| E(LUMO) | -1.95 eV |

| Energy Gap (ΔE) | 3.90 eV |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). ajchem-a.comresearchgate.net

In the MEP map of 2-(3-Aminophenyl)pyridin-3-ol, the most negative potential (red/yellow) is expected to be concentrated around the electronegative oxygen and pyridine nitrogen atoms, highlighting these as the primary sites for electrophilic interaction. researchgate.net The regions of highest positive potential (blue) would be located around the hydrogen atoms of the hydroxyl and amine groups, marking them as sites for nucleophilic interaction and hydrogen bond donation. researchgate.net

Excited State Properties and Dynamics via Time-Dependent DFT (TD-DFT)

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states and electronic transitions, such as those involved in UV-Vis absorption and fluorescence. ups-tlse.frosti.gov

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the peaks in a molecule's UV-Vis absorption spectrum. acs.org For 2-(3-Aminophenyl)pyridin-3-ol, the lowest energy absorption band is likely due to a π→π* transition, involving the promotion of an electron from the HOMO (on the aminophenyl ring) to the LUMO (on the pyridin-3-ol ring), consistent with an intramolecular charge transfer (ICT) character. Following excitation, the molecule relaxes to an excited-state geometry, from which it can fluoresce back to the ground state.

Molecules containing both a proton-donating group (like a hydroxyl) and a proton-accepting group (like a pyridine nitrogen) in close proximity are often candidates for Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.comuni-muenchen.de This process involves the transfer of a proton within the molecule after it has been promoted to an electronic excited state. researchgate.net ESIPT is a four-level photochemical cycle (enol ground state → enol excited state → keto excited state → keto ground state) that often results in a large Stokes shift (a significant difference between the absorption and emission maxima). mdpi.com

For 2-(3-Aminophenyl)pyridin-3-ol, the pyridin-3-ol moiety is a classic ESIPT chromophore. Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the pyridine nitrogen increase significantly. rsc.org This drives the ultrafast transfer of the hydroxyl proton to the pyridine nitrogen, forming an excited keto-tautomer. rsc.org This tautomer then decays radiatively (fluorescence) or non-radiatively back to the ground state, where the proton returns to the oxygen atom, completing the cycle. acs.org TD-DFT can be used to model the potential energy surfaces of the ground and excited states to map out the reaction pathway and calculate the energy barrier for this proton transfer process. rsc.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

For a molecule like 2-(3-aminophenyl)pyridin-3-ol, NBO analysis can elucidate several key features. The analysis involves calculating the stabilization energy, E(2), which is associated with the delocalization of electrons from a donor NBO to an acceptor NBO. wisc.edu These interactions, often referred to as hyperconjugative interactions, lead to a decrease in the occupancy of the idealized Lewis-structure orbitals and contribute to the molecule's stability. uni-muenchen.dearxiv.org

In the context of 2-(3-aminophenyl)pyridin-3-ol, significant donor-acceptor interactions would be expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals (σ* and π) of the aromatic rings. For instance, the lone pair on the hydroxyl oxygen can delocalize into the adjacent C-C π orbitals of the pyridine ring, and the lone pair on the amino nitrogen can interact with the π* orbitals of the phenyl ring. These interactions contribute to the resonance stabilization of the molecule.

The strength of these interactions is quantified by the second-order perturbation theory analysis of the Fock matrix in the NBO basis. wisc.edu Higher E(2) values indicate stronger interactions and greater stabilization. A hypothetical NBO analysis for 2-(3-aminophenyl)pyridin-3-ol might reveal the following types of stabilizing interactions:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) O | π* (C2-C3)pyridine | 20.5 | p-π conjugation |

| LP (1) Namino | π* (C1'-C2')phenyl | 18.2 | p-π conjugation |

| π (C5-C6)pyridine | π* (N1-C2)pyridine | 15.8 | π-π* delocalization |

| π (C3'-C4')phenyl | π* (C5'-C6')phenyl | 14.1 | π-π* delocalization |

| σ (C-H) | σ* (C-C) | 2.5 | σ-σ* hyperconjugation |

The NBO analysis also provides information about the hybridization of atomic orbitals and the natural population analysis (NPA), which gives a more accurate description of atomic partial charges compared to other methods like Mulliken population analysis. researchgate.netfaccts.de The calculated charges on the atoms can further explain the reactivity and intermolecular interactions of the molecule.

Theoretical Studies of Tautomeric Equilibria and Intramolecular Proton Transfer

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a critical aspect of the chemistry of many heterocyclic compounds. ubc.ca For 2-(3-aminophenyl)pyridin-3-ol, several tautomeric forms can exist, primarily involving the migration of a proton between the hydroxyl group, the pyridine nitrogen, and the amino group. The relative stability of these tautomers can be investigated using computational methods, which calculate the energies of the different forms. rsc.orgresearchgate.net

The main tautomeric equilibrium for 2-(3-aminophenyl)pyridin-3-ol is expected to be between the pyridin-3-ol form and its corresponding pyridone tautomer. Additionally, proton transfer from the amino group to the pyridine nitrogen can also be considered. Theoretical calculations, often employing Density Functional Theory (DFT), can predict the relative energies and, consequently, the equilibrium populations of these tautomers in the gas phase and in different solvents. nih.gov The solvent can have a significant effect on the tautomeric equilibrium by differentially stabilizing the various forms. nih.gov

Intramolecular proton transfer (IPT) is the process by which a proton is transferred from one part of a molecule to another. researchgate.net In 2-(3-aminophenyl)pyridin-3-ol, IPT can occur from the hydroxyl group to the pyridine nitrogen, a process that is often facilitated by an intramolecular hydrogen bond. In the excited state, this process is known as excited-state intramolecular proton transfer (ESIPT). acs.orgmdpi.com ESIPT can lead to the formation of a transient tautomer with distinct photophysical properties, such as a large Stokes shift in its fluorescence spectrum. acs.org

Computational studies can model the potential energy surface for the proton transfer reaction, both in the ground state (GSIPT) and the excited state (ESIPT). rsc.orgresearchgate.net These studies can determine the energy barrier for the proton transfer and the relative energies of the reactant, transition state, and product. researchgate.net A low energy barrier for ESIPT is often associated with an ultrafast proton transfer process. acs.org

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous Solution, kcal/mol) |

|---|---|---|

| Pyridin-3-ol (enol) | 0.0 | 0.0 |

| Pyridone (keto) | 5.2 | 2.8 |

| Zwitterionic (N-protonated) | 15.7 | 8.4 |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. mdpi.comresearchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics, intermolecular interactions, and solvent effects. nih.govmlsb.io

For 2-(3-aminophenyl)pyridin-3-ol, MD simulations can be employed to investigate its dynamic behavior in various environments, such as in aqueous solution or in complex with a biological macromolecule. mdpi.comub.edu These simulations can reveal the preferred conformations of the molecule, the flexibility of the phenyl-pyridine linkage, and the nature of its interactions with surrounding solvent molecules or amino acid residues. biorxiv.orgosti.gov

MD simulations can be particularly useful for studying the solvation of 2-(3-aminophenyl)pyridin-3-ol. osti.gov The simulations can show how water molecules arrange themselves around the solute, forming hydrogen bonds with the hydroxyl, amino, and pyridine nitrogen groups. The stability and lifetime of these hydrogen bonds can be analyzed to understand the solvation dynamics. researchgate.net

Furthermore, if 2-(3-aminophenyl)pyridin-3-ol is being investigated as a potential ligand for a protein, MD simulations can be used to study the stability of the protein-ligand complex. nih.govbiorxiv.org The simulations can provide insights into the key interactions that stabilize the binding, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. The root-mean-square deviation (RMSD) of the ligand and protein atoms over time can be monitored to assess the stability of the complex. biorxiv.org

| Parameter | Value |

|---|---|

| Simulation Software | GROMACS |

| Force Field | CHARMM36 |

| Water Model | TIP3P |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | 100 ns |

Photophysical Phenomena and Fundamental Photochemistry of 2 3 Aminophenyl Pyridin 3 Ol

Principles of Excited-State Processes, Fluorescence, and Phosphorescence

Photoexcitation of a molecule like 2-(3-aminophenyl)pyridin-3-ol initiates a series of rapid and complex events known as excited-state processes. When the molecule absorbs a photon of light, an electron is promoted from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy orbital, such as the lowest unoccupied molecular orbital (LUMO). This creates an electronically excited state. mdpi.comedinst.com The molecule can then return to its ground state through several pathways.

Fluorescence is a radiative decay process where the molecule emits a photon from a singlet excited state (S1) to the singlet ground state (S0). ebsco.comberthold.com This process is typically rapid, occurring on the nanosecond timescale. libretexts.org The emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

Phosphorescence is another radiative decay process, but it originates from a triplet excited state (T1). ebsco.comberthold.com The transition from a singlet excited state to a triplet state, known as intersystem crossing, is quantum mechanically "forbidden" but can occur, particularly in molecules with heavy atoms or specific structural features that enhance spin-orbit coupling. edinst.com Because the T1 to S0 transition is also spin-forbidden, the lifetime of the triplet state is much longer, ranging from microseconds to seconds. libretexts.org

Solvatochromic Effects and Environment Sensitivity of 2-(3-Aminophenyl)pyridin-3-ol Photophysics

The photophysical properties of 2-(3-aminophenyl)pyridin-3-ol and related compounds are highly sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. psu.edu This sensitivity arises from changes in the molecule's dipole moment upon excitation. The interaction of the molecule's ground and excited state dipole moments with the polarity of the solvent can lead to shifts in the absorption and emission spectra.

Studies on similar azo dyes derived from 2-amino-3-hydroxy pyridine (B92270) have demonstrated that the electronic absorption bands are influenced by both non-specific solute-solvent interactions, such as dispersion forces and dipolar effects, and specific interactions like hydrogen bonding. psu.edu The electronic character of substituents on the aromatic rings and the chemical nature of the solvent are major factors determining the observed solvatochromism. eurjchem.com For instance, the use of various solvents with a wide range of polarities can induce both positive (red shift) and negative (blue shift) solvatochromism. psu.edu This behavior is often analyzed by correlating the spectral shifts with various solvent polarity parameters. psu.edu

The sensitivity of such molecules to their environment makes them potential probes for studying solute-solvent interactions. eurjchem.com The ability of the solvent to donate or accept protons, its dielectric constant, and its refractive index can all play a role in stabilizing or destabilizing the ground and excited states, thereby affecting the energy of the electronic transitions. researchgate.net

Luminescence Quantum Yield, Radiative and Non-Radiative Decay Pathways

The luminescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence or phosphorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. horiba.comedinst.com A high quantum yield indicates that radiative decay is the dominant pathway for the de-excitation of the excited state.

The quantum yield is determined by the relative rates of radiative (k_r) and non-radiative (k_nr) decay pathways. The relationship can be expressed as:

Φ = k_r / (k_r + k_nr)

Non-radiative decay processes, such as internal conversion and intersystem crossing, compete with fluorescence and reduce the quantum yield. aps.org Factors that can enhance non-radiative decay include molecular vibrations, collisions with other molecules, and the presence of quencher species like molecular oxygen. libretexts.org

For related compounds like 2-aminopyridine (B139424), the fluorescence quantum yield has been measured and shown to be significant. edinst.com The quantum yield of 2-aminopyridine in 1M H2SO4 was determined to be approximately 64.3% using quinine (B1679958) bisulfate as a reference standard. edinst.com The measurement of quantum yield is crucial for applications where high emission efficiency is desired, such as in fluorescent probes and light-emitting devices.

Table 1: Factors Influencing Luminescence Quantum Yield

| Factor | Description | Effect on Quantum Yield |

| Molecular Structure | Rigidity and planarity of the molecule. | Increased rigidity often leads to a higher quantum yield by reducing non-radiative decay through vibrational modes. |

| Solvent Environment | Polarity and viscosity of the solvent. | Can affect the rates of both radiative and non-radiative decay, leading to either an increase or decrease in quantum yield. |

| Temperature | Affects molecular motion and collision frequency. | Higher temperatures generally decrease the quantum yield due to increased non-radiative decay. |

| Presence of Quenchers | Species that can deactivate the excited state. | Quenchers, such as dissolved oxygen, significantly decrease the quantum yield. libretexts.org |

Photoinduced Tautomerization and its Influence on Spectral Properties

Photoinduced tautomerization, often referred to as excited-state intramolecular proton transfer (ESIPT), is a significant photochemical process that can occur in molecules containing both a proton donor and a proton acceptor group in close proximity, such as the hydroxyl and pyridine nitrogen in 2-(3-aminophenyl)pyridin-3-ol. mdpi.comresearchgate.net Upon photoexcitation, the acidity and basicity of these functional groups can change dramatically, facilitating the transfer of a proton within the molecule. mdpi.com

This process leads to the formation of an excited-state tautomer, which has a different electronic structure and geometry compared to the normal excited state. mdpi.com The ESIPT reaction is a four-level photochemical process that can result in dual emission: one from the locally excited (normal) form and another, typically at a much longer wavelength (larger Stokes shift), from the tautomeric form. mdpi.com

The occurrence and efficiency of ESIPT are influenced by factors such as the pre-existence of an intramolecular hydrogen bond and the solvent environment. mdpi.comacs.org In some cases, the proton transfer can be extremely fast, occurring on the femtosecond to picosecond timescale. rsc.org The presence of ESIPT can significantly alter the spectral properties of a molecule, leading to a large Stokes shift, which is advantageous for applications in fluorescence imaging and sensing. mdpi.com For example, the protonation of the pyrimidine (B1678525) ring in some 2-(2'-hydroxyphenyl)pyrimidines by adding acid can inhibit the ESIPT process, leading to a "switched on" fluorescence response. nih.gov

Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) States

Intramolecular charge transfer (ICT) is a fundamental process in many organic molecules that consist of an electron-donating group linked to an electron-accepting group through a π-conjugated system. ossila.com Upon photoexcitation, an electron can be transferred from the donor to the acceptor, resulting in a highly polar excited state with a large dipole moment. chinayyhg.com

In flexible molecules, this ICT state can undergo a conformational change, typically a twisting around a single bond connecting the donor and acceptor moieties, to form a twisted intramolecular charge transfer (TICT) state. researchgate.net The formation of the TICT state is often associated with a further red-shifted and broad emission band, and in some cases, it can be a non-radiative decay channel, leading to fluorescence quenching. researchgate.net

The formation of TICT states is highly dependent on the solvent polarity and viscosity. researchgate.net Polar solvents can stabilize the highly polar TICT state, facilitating its formation. researchgate.net In some systems, there can be a competition between different excited-state processes. For example, in a related compound, 2-(4′-amino-2′-hydroxyphenyl)-1H-imidazo[4,5-c]pyridine, excited-state intramolecular proton transfer (ESIPT) was found to suppress the formation of a TICT state. researchgate.net Theoretical studies suggest that the relative strengths of intermolecular and intramolecular hydrogen bonds play a crucial role in determining the dominant excited-state process. researchgate.net

Table 2: Comparison of ICT and TICT States

| Feature | Intramolecular Charge Transfer (ICT) | Twisted Intramolecular Charge Transfer (TICT) |

| Nature | Electron transfer from a donor to an acceptor within the same molecule. ossila.com | A specific type of ICT state involving molecular twisting. researchgate.net |

| Conformation | Generally planar or near-planar. | Involves a twisted conformation around a single bond. researchgate.net |

| Emission | Can lead to red-shifted emission. | Often results in a further red-shifted and broad emission band, or fluorescence quenching. researchgate.netresearchgate.net |

| Solvent Dependence | Emission is sensitive to solvent polarity. | Formation is highly dependent on solvent polarity and viscosity. researchgate.net |

Coordination Chemistry and Metal Complexation Principles of 2 3 Aminophenyl Pyridin 3 Ol

Ligand Design Considerations for 2-(3-Aminophenyl)pyridin-3-ol as a Multidentate Ligand (N,O-Donor)

The molecular architecture of 2-(3-Aminophenyl)pyridin-3-ol is intrinsically suited for its role as a multidentate ligand. The key design features are the strategically positioned nitrogen and oxygen atoms that can simultaneously bind to a metal center. The primary coordination motif involves the pyridinic nitrogen atom and the oxygen atom of the adjacent hydroxyl group.

This arrangement facilitates the formation of a highly stable five-membered chelate ring upon coordination with a metal ion. Chelate ligands are well-established in coordination chemistry for their capacity to form thermodynamically more stable metal complexes compared to analogous monodentate ligands, an observation known as the chelate effect. nih.gov The stability arises from the favorable entropic changes during the complexation reaction.

The aminophenyl group, while not directly involved in the primary chelation, plays a crucial role. It can act as an additional binding site, potentially bridging to another metal center, or serve as a functional handle for hydrogen bonding interactions within the crystal lattice. This versatility allows 2-(3-Aminophenyl)pyridin-3-ol to function as either a simple bidentate ligand or as a more complex bridging linker, depending on the metal ion and reaction conditions.

Table 1: Potential Coordination Modes of 2-(3-Aminophenyl)pyridin-3-ol

| Coordination Mode | Donor Atoms Involved | Resulting Structure |

|---|---|---|

| Bidentate Chelating | Pyridine (B92270) Nitrogen, Hydroxyl Oxygen | Forms a stable 5-membered ring with a single metal center. |

| Monodentate | Pyridine Nitrogen or Amino Nitrogen | Less common, as chelation is generally favored. |

Synthesis and Characterization of Metal Complexes with 2-(3-Aminophenyl)pyridin-3-ol

The synthesis of metal complexes with ligands like 2-(3-Aminophenyl)pyridin-3-ol typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. orientjchem.org The choice of metal salt (e.g., chlorides, nitrates, acetates) and solvent can influence the final structure and coordination geometry of the complex. orientjchem.orgresearchgate.net

The coordination behavior of 2-(3-Aminophenyl)pyridin-3-ol is highly dependent on the specific transition metal ion involved. Each metal has preferred coordination numbers and geometries, which dictates the structure of the resulting complex.

Copper(II): Cu(II) complexes with pyridine-based ligands are common. mdpi.com Due to the Jahn-Teller effect, Cu(II) (a d⁹ ion) typically forms tetragonally distorted octahedral or square pyramidal geometries. mdpi.com With a bidentate N,O-donor ligand like 2-(3-Aminophenyl)pyridin-3-ol, a common outcome would be a complex where two ligand molecules coordinate to the copper center in the equatorial plane, with other solvent molecules or counter-ions occupying the axial positions.

Nickel(II): Ni(II) (a d⁸ ion) is known for its stereochemical diversity, readily forming octahedral, square planar, or tetrahedral complexes depending on the ligand field strength and steric factors. jscimedcentral.com With a strong-field chelating ligand, a square planar geometry is often observed. For instance, two molecules of deprotonated 2-(3-Aminophenyl)pyridin-3-ol could coordinate to a Ni(II) ion to form a neutral, square planar complex.

Silver(I): Ag(I) is a d¹⁰ ion and typically favors lower coordination numbers, most commonly forming linear complexes with a coordination number of two. jscimedcentral.commdpi.com It is plausible that Ag(I) would coordinate with the pyridine nitrogen of the ligand. Depending on the stoichiometry, it could form a linear complex with two ligand molecules.

Table 2: Expected Properties of Metal Complexes

| Metal Ion | Typical Coordination Geometry | Potential Complex Formula | Magnetic Properties |

|---|---|---|---|

| Cu(II) | Distorted Octahedral, Square Pyramidal | [Cu(L)₂(Solvent)₂] | Paramagnetic (1 unpaired electron) |

| Ni(II) | Octahedral, Square Planar | [Ni(L)₂] or [Ni(L)₂(Solvent)₂] | Paramagnetic (Octahedral) or Diamagnetic (Square Planar) |

| Ag(I) | Linear, Trigonal Planar | [Ag(L)₂]⁺ | Diamagnetic |

(L represents the deprotonated form of 2-(3-Aminophenyl)pyridin-3-ol)

The formation of a five-membered chelate ring by the N,O-donor set of 2-(3-Aminophenyl)pyridin-3-ol is the primary driver of the stability of its metal complexes. nih.gov The chelate effect enhances the stability of the complex far beyond what would be expected from the coordination of two separate monodentate ligands (e.g., a simple pyridine and a phenol). nih.govmdpi.com This increased stability is a result of a less negative (or more positive) entropy change upon chelation compared to monodentate coordination. The pre-organization of the donor atoms in the ligand molecule reduces the loss of translational entropy upon binding to the metal ion.

The stability of the resulting complex is also influenced by factors such as:

The Lewis acidity of the metal ion: Stronger Lewis acids will generally form more stable complexes.

The pH of the medium: The hydroxyl group needs to be deprotonated to act as an effective anionic donor, a process that is pH-dependent.

Steric hindrance: Bulky substituents on the ligand or other coordinated ligands can affect complex stability.

Role as a Building Block in Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). nih.govdntb.gov.ua The versatility and functionality of pyridine-containing ligands make them excellent candidates for use as linkers in the design and synthesis of novel MOFs. researchgate.netrsc.org

2-(3-Aminophenyl)pyridin-3-ol is a promising candidate for a MOF building block due to its multiple coordination sites. It can function as a ditopic or tritopic linker. The pyridin-3-ol moiety can coordinate to a metal center to form the structural node, while the aminophenyl group can extend in space to link to an adjacent metal node, creating a 1D, 2D, or 3D framework. universityofgalway.iersc.org

The presence of the terminal amino group offers several advantages in MOF design:

Pore Environment Modification: The -NH₂ group can project into the pores of the MOF, creating specific interaction sites for gas adsorption or catalysis.

Post-Synthetic Modification (PSM): The amino group is a reactive handle that allows for the covalent modification of the MOF after its initial synthesis, enabling the introduction of new functionalities.

Increased Dimensionality: The amino group can act as a secondary binding site, potentially increasing the connectivity of the linker and leading to more complex and robust network topologies.

By combining this ligand with various metal ions and potentially other co-ligands, it is possible to target the synthesis of MOFs with tailored pore sizes, topologies, and chemical properties for applications in areas such as gas storage, separation, and catalysis. universityofgalway.ie

Structure Activity Relationship Sar Studies and Molecular Mechanistic Insights of 2 3 Aminophenyl Pyridin 3 Ol Derivatives

Systematic Investigation of Structural Modifications on Molecular Function

The biological activity of pyridine (B92270) derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. nih.gov Studies have shown that the presence of specific functional groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) can enhance the antiproliferative activity of these compounds against various cancer cell lines. nih.gov Conversely, the introduction of bulky groups or halogen atoms tends to decrease their activity. nih.gov

For instance, in a series of pyridine derivatives, increasing the number of -OMe groups led to a decrease in the IC50 value, indicating enhanced antiproliferative activity. nih.gov This trend suggests that the electron-donating nature and the potential for hydrogen bonding of these substituents play a crucial role in their interaction with biological targets.

Systematic modifications of the 2-(3-aminophenyl)pyridin-3-ol scaffold have been undertaken to explore its therapeutic potential. For example, derivatives of 2,4,5-trimethylpyridin-3-ol with various nitrogen-containing functional groups have been designed and synthesized. nih.gov The aminophenyl group, in particular, has been a focus of these modifications. In one study, the aminophenyl moiety of a thieno[3,2-b]pyridine-7-carboxylic acid derivative was found to form a close contact (3.2 Å) with a cysteine residue (Cys481) in the active site of the histone lysine (B10760008) demethylase KDM5A, suggesting a hydrogen-bond-like interaction. nih.gov

Further modifications, such as the coupling of 6-amino-2,4,5-trimethylpyridin-3-ol with sorafenib, a known kinase inhibitor, have led to the development of hybrid compounds. tandfonline.com These hybrids have shown inhibitory activity against various Raf kinases, demonstrating the potential of combining the pyridin-3-ol scaffold with other pharmacophores to create novel therapeutic agents. tandfonline.com The synthesis of these derivatives often involves coupling reactions with commercially available isocyanates or reduction of corresponding nitro compounds. nih.gov

The following table summarizes the impact of various structural modifications on the activity of pyridine-based compounds, drawing from several studies on related derivatives.

| Base Scaffold | Modification | Effect on Activity | Target/Assay | Reference |

| Pyridine | Addition of -OMe, -OH, -C=O, -NH2 groups | Enhanced antiproliferative activity | Cancer cell lines | nih.gov |

| Pyridine | Addition of halogen atoms or bulky groups | Lowered antiproliferative activity | Cancer cell lines | nih.gov |

| Thieno[3,2-b]pyridine (B153574) | Replacement of 2-chlorophenyl with 3-aminophenyl | Close contact with Cys481 | KDM5A histone demethylase | nih.gov |

| 2,4,5-trimethylpyridin-3-ol | Coupling with sorafenib | Inhibitory activity against Raf kinases | Raf kinases | tandfonline.com |

Computational Approaches to SAR Elucidation and Predictive Modeling

Computational methods are increasingly employed to understand the structure-activity relationships of pyridine derivatives and to predict their biological activities. acs.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and the calculation of molecular descriptors are instrumental in this regard. nih.govacs.org

Molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, are used to build predictive models. acs.org These models can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing. acs.org For example, the analysis of electrostatic potential maps of pyridine derivatives has helped to identify the structural features that are most favorable for antiproliferative activity. nih.gov

Molecular docking studies have provided insights into the binding modes of 2-(3-aminophenyl)pyridin-3-ol derivatives with their biological targets. For instance, in silico analysis of an oxazolo[5,4-d]pyrimidine (B1261902) derivative suggested that the oxazolo[5,4-d]pyrimidine moiety binds in the ATP binding site of VEGFR2 kinase, forming two hydrogen bonds with the NH group of Lys-868 and the backbone NH group of Asp-1046. mdpi.com This type of detailed interaction analysis is crucial for understanding the molecular basis of inhibition and for guiding the design of more potent inhibitors.

Theoretical quantum chemical calculations have also been used to correlate the electronic properties of pyridine derivatives with their observed activities. researchgate.net These calculations can provide information on parameters such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the dipole moment, which can all influence a molecule's reactivity and binding affinity. researchgate.net

The table below provides examples of computational approaches used in the study of pyridine derivatives.

| Computational Method | Application | Key Findings | Reference |

| Molecular Descriptors & Electrostatic Potential Maps | Analysis of antiproliferative activity of pyridine derivatives. | Identified favorable structural characteristics for antiproliferative activity. | nih.gov |

| Molecular Docking | Investigating the binding of an oxazolo[5,4-d]pyrimidine derivative to VEGFR2. | The oxazolo[5,4-d]pyrimidine moiety forms H-bonds with Lys-868 and Asp-1046. | mdpi.com |

| Quantum Chemical Calculations | Correlating electronic properties with corrosion inhibition efficiency. | Derived parameters correlated well with experimental results. | researchgate.net |

| Machine Learning | Predicting the biological activity of aromatase inhibitors. | Developed models to predict pIC50 values based on molecular descriptors. | acs.org |

Mechanistic Studies of Molecular Interactions at the Atomic and Electronic Level

Understanding the molecular interactions of 2-(3-aminophenyl)pyridin-3-ol derivatives at the atomic and electronic level is fundamental to elucidating their mechanism of action. The functional groups present on the molecule, such as the amino and hydroxyl groups, are key to its interactions with biological targets. These groups can participate in hydrogen bonding, which can modulate the activity of enzymes and receptors.

For instance, the pyridine nitrogen atom is a key site for metal coordination and can act as a stronger Lewis base than the hydroxyl group, directing how the molecule binds to metal ions. This property is relevant for the development of metal-based catalysts and therapeutics.

Crystallographic studies have provided direct evidence of the interactions between these derivatives and their protein targets. A co-crystal structure of a thieno[3,2-b]pyridine derivative with KDM5A revealed that the amino group of the 3-aminophenyl moiety is in close proximity to a cysteine residue (Cys481), forming a hydrogen-bond-like N-H⋯S interaction. nih.gov This finding suggests that the sulfur atom of Cys481 acts as a proton acceptor. nih.gov

The electronic properties of substituents on the phenyl ring also play a critical role in the binding affinity. Studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives have shown that electron-withdrawing substituents, such as -NO2 or -CN, lead to a noticeable increase in binding energy compared to electron-releasing groups like -CH3. nih.gov This indicates that the electronic nature of the substituent directly influences the strength of the interaction with the target.

The table below details specific molecular interactions observed for derivatives related to 2-(3-aminophenyl)pyridin-3-ol.

| Derivative | Interacting Partner | Type of Interaction | Key Observation | Reference |

| 2-Amino-3-(pyridin-4-yl)propan-1-ol | Enzymes, Receptors | Hydrogen bonding | Amino and hydroxyl groups facilitate interactions. | |

| Thieno[3,2-b]pyridine derivative | KDM5A (Cys481) | Hydrogen-bond-like N-H⋯S interaction | The amino group of the 3-aminophenyl moiety is in close contact (3.2 Å) with Cys481. | nih.gov |

| N-Phenylthieno[2,3-b]pyridine-2-carboxamides | FOXM1 | Electronic interactions | Electron-withdrawing groups (-NO2, -CN) increase binding energy more than electron-releasing groups (-CH3). | nih.gov |

| Oxazolo[5,4-d]pyrimidine derivative | VEGFR2 Kinase | Hydrogen bonding | Forms two H-bonds with Lys-868 and Asp-1046 in the ATP binding site. | mdpi.com |

Development and Fundamental Principles of Advanced Probes and Sensors Utilizing 2 3 Aminophenyl Pyridin 3 Ol Scaffolds

Rational Design Principles for Fluorescent Probes

The rational design of fluorescent probes is a strategic process that tailors the chemical structure of a fluorophore to control its photophysical properties and functionality. The goal is to create a molecule that exhibits a significant and selective change in its fluorescence signal upon interaction with a specific target analyte. For scaffolds like 2-(3-aminophenyl)pyridin-3-ol, design principles focus on integrating a recognition site (receptor) for the analyte with the fluorophore core. The interaction between the receptor and the analyte must effectively modulate one or more of the fluorophore's key properties, such as its quantum yield, emission wavelength, or fluorescence lifetime.

The functionality of fluorescent probes based on the 2-(3-aminophenyl)pyridin-3-ol scaffold is governed by several key photophysical mechanisms. The specific mechanism is determined by the probe's molecular structure and its interaction with the target analyte. nih.gov

Photoinduced Electron Transfer (PET): PET is a common mechanism for "off-on" fluorescent sensors. In a typical PET sensor, the molecule consists of a fluorophore, a spacer, and a receptor with a lone pair of electrons (e.g., the nitrogen of the amino group). In the "off" state, upon excitation, an electron from the receptor's highest occupied molecular orbital (HOMO) is transferred to the fluorophore's HOMO, quenching the fluorescence. almacgroup.com When the receptor binds to an analyte (like a proton or metal ion), the energy of its HOMO is lowered, preventing the electron transfer and thus "turning on" the fluorescence. The aminophenyl group in the 2-(3-aminophenyl)pyridin-3-ol scaffold can serve as the PET donor, making this mechanism highly relevant for sensing applications.

Excited-State Intramolecular Proton Transfer (ESIPT): The ESIPT process is a phototautomerization reaction that can occur in molecules containing both a proton donor (like a hydroxyl group) and a proton acceptor (like a pyridine (B92270) nitrogen) in close proximity. semanticscholar.org Upon photoexcitation, the acidity of the donor and the basicity of the acceptor increase, triggering an ultrafast transfer of a proton to form an excited-state keto-tautomer. semanticscholar.org This keto form then relaxes to the ground state, typically emitting light at a longer wavelength than the initial enol form. This results in a large Stokes shift, which is advantageous for sensing as it minimizes self-absorption. nih.govacs.org The 2-(3-aminophenyl)pyridin-3-ol structure, with its vicinal hydroxyl and pyridine nitrogen atoms, is an ideal candidate for ESIPT. nih.govnih.gov Analyte binding can disrupt the intramolecular hydrogen bond, inhibiting the ESIPT process and leading to a ratiometric change in the fluorescence signal. rsc.org

Intramolecular Charge Transfer (ICT): ICT occurs in molecules that have an electron-donating group (donor) and an electron-withdrawing group (acceptor) connected by a conjugated π-system. researchgate.net Upon excitation, there is a significant redistribution of electron density from the donor to the acceptor, creating a highly polar excited state. The emission wavelength of ICT fluorophores is often highly sensitive to the polarity of the local environment. mdpi.com The aminophenyl group can act as a strong electron donor, while the pyridine ring can act as an acceptor. Analyte interaction can modify the electron-donating or -withdrawing strength of these groups, leading to a shift in the emission wavelength, which allows for ratiometric sensing. researchgate.netrsc.org

| Mechanism | Core Principle | Typical Signal Response | Relevant Moieties in Scaffold |

|---|---|---|---|

| Photoinduced Electron Transfer (PET) | Analyte-modulated electron transfer from a receptor to the fluorophore. | Fluorescence "Off-On" switching (Intensity change). | Aminophenyl group. |

| Excited-State Intramolecular Proton Transfer (ESIPT) | Proton transfer between donor/acceptor sites in the excited state. | Ratiometric change with dual emission or large Stokes shift. | Hydroxyl group and Pyridine Nitrogen. |

| Intramolecular Charge Transfer (ICT) | Analyte-induced change in charge distribution across the fluorophore. | Shift in emission wavelength (Color change). | Aminophenyl group (donor) and Pyridine ring (acceptor). |

Signal transduction in chemosensors is the process by which the molecular recognition of an analyte is converted into a measurable output signal. mdpi.com For fluorescent probes based on the 2-(3-aminophenyl)pyridin-3-ol scaffold, this pathway is intrinsically linked to the fluorescence mechanisms described above. The binding or reaction of an analyte with a specific part of the sensor molecule directly perturbs the electronic structure of the fluorophore.

For example, the coordination of a metal ion to the pyridyl nitrogen and hydroxyl oxygen would disrupt the intramolecular hydrogen bond necessary for ESIPT, causing a decrease in the keto emission and an increase in the enol emission. Similarly, the protonation of the amino group would inhibit its ability to act as a PET donor, resulting in a significant enhancement of fluorescence intensity. In an ICT-based sensor, an analyte might enhance the electron-donating ability of the amino group, leading to a red-shift in the emission spectrum. This direct coupling of recognition and photophysical response ensures high sensitivity and a rapid response time. nih.gov

Chemosensor Development for Specific Chemical Species

The versatility of the 2-(3-aminophenyl)pyridin-3-ol scaffold allows for its adaptation to detect a variety of chemical species by modifying its structure to include specific recognition units or by leveraging the inherent reactivity of its functional groups.

The design of chemosensors for ions and pH often relies on the principles of coordination chemistry and acid-base chemistry. The 2-(3-aminophenyl)pyridin-3-ol scaffold is well-suited for this purpose due to its multiple potential binding sites.

pH Sensing: The phenolic hydroxyl group and the pyridine nitrogen are both pH-sensitive. At low pH, the pyridine nitrogen can be protonated, while at high pH, the hydroxyl group can be deprotonated. Both events significantly alter the electronic properties of the molecule. For instance, deprotonation of the hydroxyl group enhances its electron-donating ability, which can modulate ICT processes or affect the conditions for ESIPT. rsc.org The fluorescence response of such probes can be stable across a wide physiological pH range, making them suitable for biological applications. nih.govresearchgate.net The change in protonation state can be used to create ratiometric pH sensors that provide a reliable readout independent of probe concentration. rsc.org

Ion Recognition: The combination of the hydroxyl oxygen and the pyridine nitrogen forms an effective chelation site for various metal ions. Hydroxypyridinone-based chelators are known for their high affinity for hard metal ions. rsc.org Probes based on this scaffold can be designed for the selective detection of biologically and environmentally important cations such as Fe³⁺, Cu²⁺, and Zn²⁺. researchgate.netmdpi.com Binding of a metal ion rigidly holds the molecule in a specific conformation, which can enhance fluorescence through a chelation-enhanced fluorescence (CHEF) effect. Alternatively, binding of paramagnetic metal ions like Cu²⁺ can quench fluorescence. The selectivity for a particular ion can be fine-tuned by modifying the steric and electronic environment around the binding pocket.

| Analyte Class | Specific Example | Sensing Principle | Potential Signal Change |

|---|---|---|---|

| pH (Protons) | H⁺ | Protonation/deprotonation of pyridine or hydroxyl group. rsc.org | Ratiometric shift in fluorescence. |

| Metal Ions | Fe³⁺, Cu²⁺, Zn²⁺ | Chelation by hydroxyl and pyridine moieties. rsc.orgmdpi.com | Fluorescence enhancement (CHEF) or quenching. |

| ROS | •OH, OCl⁻ | Oxidation of the aminophenyl group. rsc.orgrsc.org | Fluorescence turn-on or spectral shift. |

| RNS | ONOO⁻ | Reaction with the aminophenyl or phenol ring. nih.gov | Fluorescence turn-on. |

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules that play crucial roles in cell signaling and oxidative stress. nih.govfrontiersin.org Designing probes for these species typically involves incorporating a reaction-based mechanism where the analyte irreversibly transforms the probe into a more fluorescent product. mdpi.com

The 2-(3-aminophenyl)pyridin-3-ol scaffold contains functional groups susceptible to reaction with specific ROS/RNS. The electron-rich aminophenyl and phenol moieties are potential targets for oxidation by potent species like the hydroxyl radical (•OH) or hypochlorite (OCl⁻). rsc.orgrsc.org For example, the amino group can be oxidized, which would drastically alter its electronic character from a strong donor to a weaker one, thereby modulating ICT or PET processes and leading to a "turn-on" fluorescence response. The rational design involves selecting a fluorophore that is initially non-fluorescent but becomes highly emissive after the specific reaction with the target ROS/RNS. wsu.edu

Theoretical Modeling of Probe-Analyte Interactions

Theoretical and computational modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is an indispensable tool in the rational design of fluorescent probes. nih.govresearchgate.net These methods provide deep insights into the electronic structure, photophysical properties, and interaction mechanisms of probes and their corresponding analytes.

For probes based on the 2-(3-aminophenyl)pyridin-3-ol scaffold, theoretical modeling can be used to:

Predict and understand absorption and emission spectra: TD-DFT calculations can predict the electronic transitions responsible for UV-Vis absorption and fluorescence emission, helping to rationalize experimentally observed spectral shifts upon analyte binding. nih.gov

Elucidate Sensing Mechanisms: Computational studies can map the potential energy surfaces of the ground and excited states, which is crucial for understanding mechanisms like ESIPT. nih.gov By calculating the energy barriers for proton transfer, researchers can confirm whether the ESIPT process is favorable. nih.gov Similarly, the HOMO and LUMO energy levels of the fluorophore and receptor can be calculated to validate a proposed PET mechanism.

Analyze Binding and Selectivity: DFT can be used to model the geometry and calculate the binding energy of the probe-analyte complex. rsc.org This helps in understanding the stability of the complex and the selectivity of the probe for a specific analyte over other potential interferents. By comparing the binding energies for different metal ions, for example, the probe's selectivity can be predicted and optimized.

By combining theoretical calculations with experimental results, a comprehensive understanding of the sensing behavior can be achieved, facilitating the development of new and more efficient probes.

Photoremovable Protecting Group (PPG) Concepts and Their Applications

Further research is required to determine if 2-(3-Aminophenyl)pyridin-3-ol possesses the necessary photochemical properties to function as a photoremovable protecting group. Should such properties be discovered, this section would be updated to include relevant research findings and data.

Supramolecular Chemistry and Host Guest Interactions of 2 3 Aminophenyl Pyridin 3 Ol

Formation and Characterization of Inclusion Complexes (e.g., with Cyclodextrins)

Inclusion complexes are formed when a "host" molecule, such as a cyclodextrin (B1172386), encapsulates a "guest" molecule, like 2-(3-Aminophenyl)pyridin-3-ol, within its cavity. mdpi.comnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, making them ideal hosts for poorly water-soluble molecules. mdpi.com The formation of such complexes can significantly alter the physicochemical properties of the guest molecule, including its solubility and stability. mdpi.com

While direct studies on the inclusion complex of 2-(3-Aminophenyl)pyridin-3-ol with cyclodextrins are not extensively documented, the behavior of similar pyridine (B92270) derivatives provides a strong basis for understanding these interactions. For instance, studies on 2-amino-3-benzyloxypyridine (B18056) with β-cyclodextrin have shown the formation of stable inclusion complexes. researchgate.net It was observed that at neutral pH, a 1:2 complex can form, where different parts of the guest molecule can be encapsulated within the cyclodextrin cavity. researchgate.net

For 2-(3-Aminophenyl)pyridin-3-ol, the aminophenyl and pyridine rings are both capable of entering the cyclodextrin cavity. The driving forces for this encapsulation are primarily hydrophobic interactions and van der Waals forces between the guest and the inner surface of the cyclodextrin. The formation and stoichiometry of these complexes are typically characterized using techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and Nuclear Magnetic Resonance (NMR). nih.govresearchgate.net

Table 1: Potential Inclusion Complex Formation of 2-(3-Aminophenyl)pyridin-3-ol with β-Cyclodextrin

| Host | Guest | Possible Stoichiometry | Primary Driving Forces | Characterization Methods |

| β-Cyclodextrin | 2-(3-Aminophenyl)pyridin-3-ol | 1:1, 1:2 | Hydrophobic interactions, Van der Waals forces | UV-Vis, Fluorescence, NMR |

The stability of such inclusion complexes is quantified by the formation constant (Kf), which can be determined through spectroscopic titration methods. nih.gov A higher Kf value indicates a more stable complex. The specific orientation of the guest molecule within the host cavity can be inferred from 2D NMR techniques like ROESY.

Self-Assembly Processes Driven by Non-Covalent Interactions